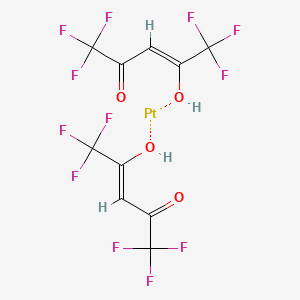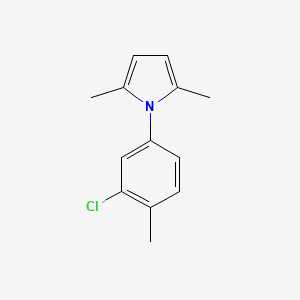
1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chloro-4-methylphenyl)urea” is a related compound with the molecular formula C8H9ClN2O . It has an average mass of 184.623 Da and a monoisotopic mass of 184.040344 Da .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” include a molecular formula of C8H9ClN2O, an average mass of 184.623 Da, and a monoisotopic mass of 184.040344 Da .作用機序
Target of Action
Compounds with similar structures, such as “3-chloro-4-methylphenyl isocyanate”, are known to contain an isocyanate group . This group is often involved in reactions with amines and alcohols, forming urea and urethane bonds, respectively . These reactions are fundamental in the synthesis of various polymers and bioactive molecules .
Mode of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, is suggested to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M .
Biochemical Pathways
Based on the mode of action of a similar compound, it can be inferred that it may affect the photosynthetic pathway . This pathway is crucial for the survival of plants as it is responsible for converting light energy into chemical energy, which is used to fuel the plant’s activities .
Result of Action
A compound with a similar structure, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone”, was found to inhibit photosynthesis, which could lead to a decrease in plant growth and productivity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as light exposure . For instance, “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” was found to be more toxic when plants received light after application of the herbicide, compared with those held in the dark .
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLZNDWJYOVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

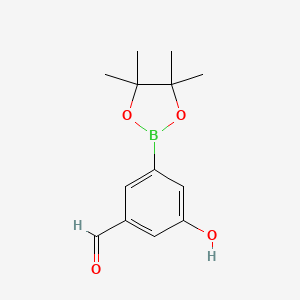
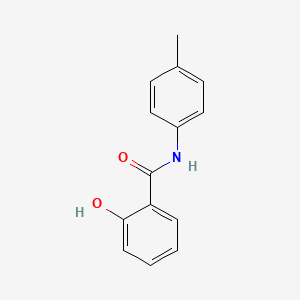
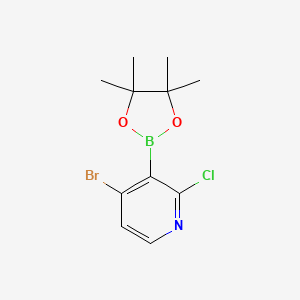

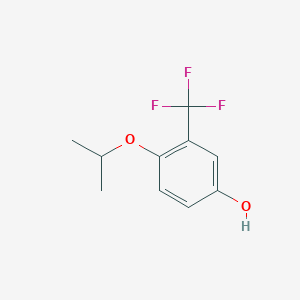

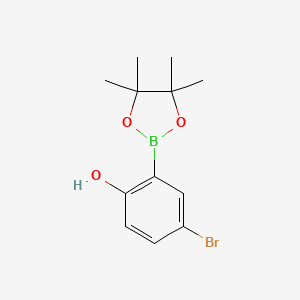
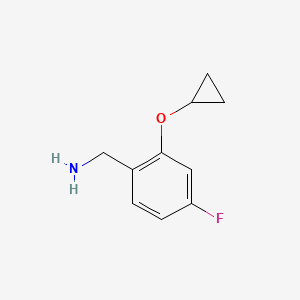
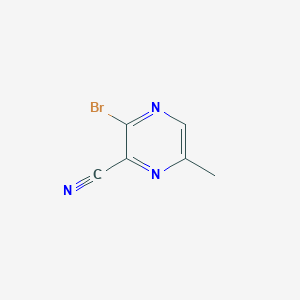
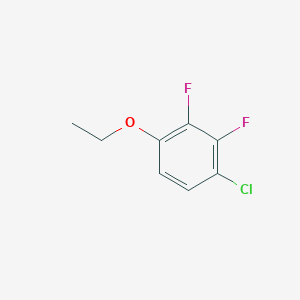
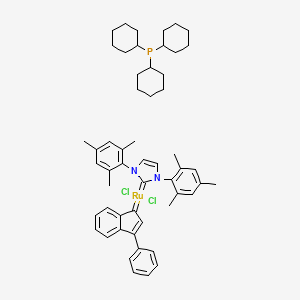
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)
